molecular formula C15H24ClNO B14330897 Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride CAS No. 101356-02-9

Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride

Cat. No.: B14330897
CAS No.: 101356-02-9
M. Wt: 269.81 g/mol
InChI Key: ZQRIBOKZUBXRRJ-UHFFFAOYSA-N
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Description

Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride: is a chemical compound with the molecular formula C15H23NO·HCl and a molecular weight of 269.85 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride typically involves the reaction of piperidine with 3-(o-methoxyphenyl)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering physiological responses .

Comparison with Similar Compounds

  • Piperidine, 1-(3-(o-methoxyphenyl)propyl)-
  • Piperidine, 1-(3-(o-methoxyphenyl)ethyl)-
  • Piperidine, 1-(3-(o-methoxyphenyl)butyl)-

Comparison: Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the o-methoxyphenyl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the propyl chain length and the position of the methoxy group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

101356-02-9

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

1-[3-(2-methoxyphenyl)propyl]piperidine;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-17-15-10-4-3-8-14(15)9-7-13-16-11-5-2-6-12-16;/h3-4,8,10H,2,5-7,9,11-13H2,1H3;1H

InChI Key

ZQRIBOKZUBXRRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCCN2CCCCC2.Cl

Origin of Product

United States

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